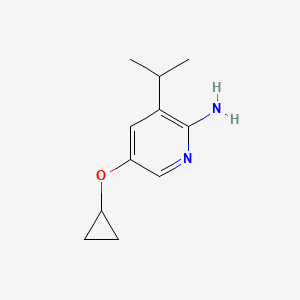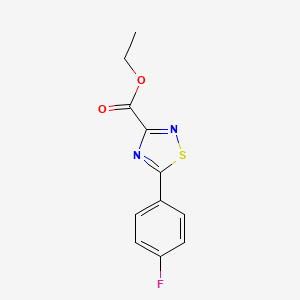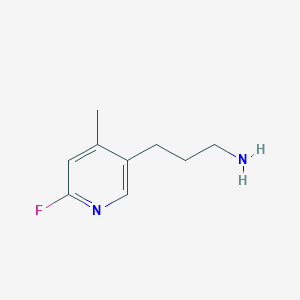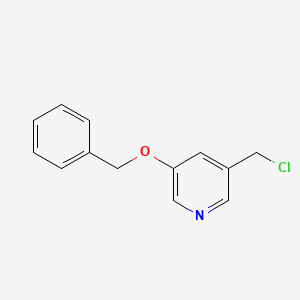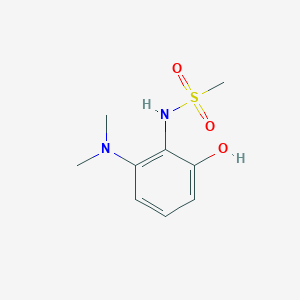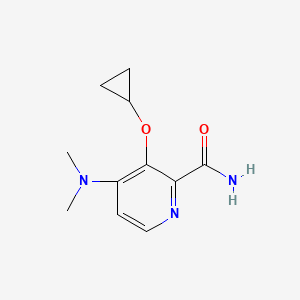
4-Chloro-3-(chloromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(chloromethyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. This process results in the selective chlorination at the 3-position and the formation of the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 4-chloro-3-(methyl)-2-methylpyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-azido-3-(chloromethyl)-2-methylpyridine or 4-thio-3-(chloromethyl)-2-methylpyridine.
Oxidation: Formation of 4-chloro-3-(chloromethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-chloro-3-(methyl)-2-methylpyridine.
Scientific Research Applications
4-Chloro-3-(chloromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the pyridine ring.
4-Chloro-3-(methyl)-2-methylpyridine: Similar but with a methyl group instead of a chloromethyl group.
4-Chloro-3-(chloromethyl)-2-pyridinecarboxylic acid: An oxidized derivative.
Uniqueness
4-Chloro-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,4H2,1H3 |
InChI Key |
JZOWVULRQHOSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



